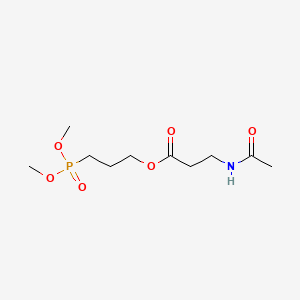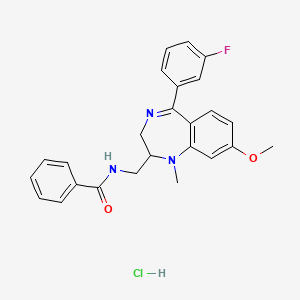
1,1'-Iminobis(3-(cyclohexyloxy)-2-propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) is a chemical compound known for its unique structure and properties It is characterized by the presence of an imine group (C=N) and two cyclohexyloxy groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) typically involves the reaction of cyclohexanol with an appropriate imine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The cyclohexyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) involves its interaction with specific molecular targets and pathways. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function. The cyclohexyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Iminobis(2,3,4,5,6-pentafluorobenzene): An aromatic heterocycle with similar imine functionality but different substituents.
1,1’-Iminobis(methan-1-yl-1-ylidene)dinaphthalen-2-ol: A compound with similar imine and hydroxyl groups but different aromatic structures.
Uniqueness
1,1’-Iminobis(3-(cyclohexyloxy)-2-propanol) is unique due to its combination of cyclohexyloxy groups and imine functionality, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
89100-87-8 |
|---|---|
Formule moléculaire |
C18H35NO4 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
1-cyclohexyloxy-3-[(3-cyclohexyloxy-2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C18H35NO4/c20-15(13-22-17-7-3-1-4-8-17)11-19-12-16(21)14-23-18-9-5-2-6-10-18/h15-21H,1-14H2 |
Clé InChI |
GYAPDEYLBPNBMP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCC(CNCC(COC2CCCCC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


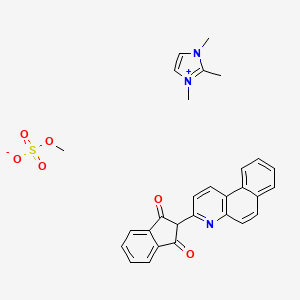
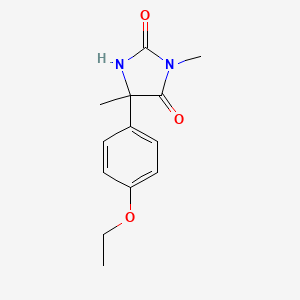
![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)

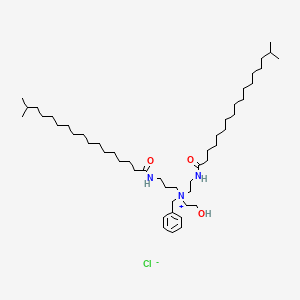
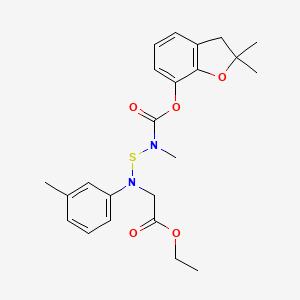
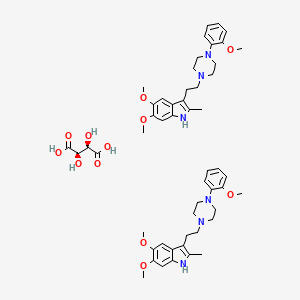
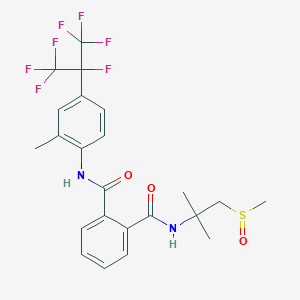

![1,3,4,14B-tetrahydro-2,7-dimethyl-2H-dibenzo[b,f]pyrazino[1,2-d][1,4]oxazepine monohydrochloride](/img/structure/B12718809.png)

